molecular formula C15H14ClNO3 B6155526 4-(2-aminoacetyl)phenyl benzoate hydrochloride CAS No. 199530-50-2

4-(2-aminoacetyl)phenyl benzoate hydrochloride

Cat. No.: B6155526
CAS No.: 199530-50-2
M. Wt: 291.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoacetyl)phenyl benzoate hydrochloride is an organic compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoacetyl)phenyl benzoate hydrochloride typically involves the reaction of 4-(2-aminoacetyl)phenyl benzoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoacetyl)phenyl benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoate derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include oxidized benzoate derivatives, reduced alcohols, and substituted amino derivatives.

Scientific Research Applications

4-(2-aminoacetyl)phenyl benzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminoacetyl)phenyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoacetyl)phenyl acetate hydrochloride
  • 4-(2-aminoacetyl)phenyl propionate hydrochloride
  • 4-(2-aminoacetyl)phenyl butyrate hydrochloride

Uniqueness

4-(2-aminoacetyl)phenyl benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. Its benzoate moiety provides unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

199530-50-2

Molecular Formula

C15H14ClNO3

Molecular Weight

291.7

Purity

95

Origin of Product

United States

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